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Compound of Interest

Compound Name: beta-Methoxystyrene

CAS No.: 4747-15-3

Cat. No.: B008500

Get Quote

Introduction and Structural Identity
β-Methoxystyrene is a versatile enol ether extensively utilized in advanced organic synthesis

and pharmaceutical drug development. As a styrenic derivative possessing a methoxy group

on the β-carbon of the vinyl moiety, its electron-rich double bond makes it an excellent

substrate for cycloadditions, nucleophilic additions, and reduction reactions. This whitepaper

details its physicochemical profile, mechanistic pathways, and step-by-step experimental

protocols for its application in drug discovery.

Nomenclature and Synonyms
The accurate identification of β-methoxystyrene is critical for compound sourcing, regulatory

compliance, and literature retrieval.

IUPAC Name: (2-methoxyethenyl)benzene[1]. It is also systematically recognized as (2-

methoxyvinyl)benzene[2].
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Common Synonyms: Styryl methyl ether, 1-phenyl-2-methoxyethene, methyl styryl ether, and

2-phenylethenyl methyl ether[1][2].

CAS Registry Number: 4747-15-3[1].

Physicochemical Profile
Understanding the physical properties of β-methoxystyrene is essential for optimizing reaction

conditions, particularly regarding its stability and solubility in organic solvents.

Table 1: Physicochemical Properties of β-Methoxystyrene

Property Value

Molecular Formula C9H10O[1]

Molecular Weight 134.18 g/mol

Density 1.001 g/mL at 25 °C

Boiling Point 50-56 °C at 0.6 mmHg

Refractive Index n20/D 1.565

SMILES String COC=Cc1ccccc1[1]

Mechanistic Pathways and Applications in Drug
Development
The structural architecture of β-methoxystyrene—specifically the conjugation of the aromatic

ring with the electron-donating methoxy-substituted alkene—renders it highly reactive toward

specific electrophilic and nucleophilic pathways.

Synthesis of Monoamine Oxidase (MAO) Inactivators
β-Methoxystyrene serves as the foundational starting material for the synthesis of trans,trans-

1-(aminomethyl)-2-methoxy-3-phenylcyclopropane, a potent mechanism-based inactivator of

mitochondrial monoamine oxidase (MAO).
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Causality behind experimental choice: The electron-rich double bond of (Z)-β-methoxystyrene

readily undergoes cyclopropanation when reacted with ethyl diazoacetate. The methoxy group

directs the stereochemistry and electronic properties of the resulting cyclopropane ring, which

is a critical structural requirement for the subsequent oxidative rearrangement catalyzed by

MAO. The resulting compound exhibits a partition ratio of 1428, indicating highly efficient

enzyme inactivation before the enzyme can process the substrate.

(Z)-β-Methoxystyrene

Cyclopropanation

Ethyl Diazoacetate

trans,trans-1-(Aminomethyl)-
2-methoxy-3-phenylcyclopropane

MAO Enzyme
Inactivation

 Partition Ratio 1428
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Synthetic pathway of MAO inactivator from β-methoxystyrene and its enzymatic partition ratio.

Lewis Acid-Catalyzed Benzannulations for Carbazole
Alkaloids
In the synthesis of complex heterocyclic scaffolds, β-methoxystyrene is utilized to construct

functionalized 1-hydroxycarbazoles, which are core motifs in numerous biologically active

natural products[3].

Causality behind experimental choice: The reaction between β-methoxystyrene and N-indolyl

α-diazo-β-ketoesters is catalyzed by Cu(hfacac)₂ to form a 2,3-dihydrofuran acetal

intermediate. The enol ether nature of β-methoxystyrene is essential here, as it acts as the

dipolarophile in the formal [3+2] cycloaddition with the copper carbenoid. Subsequent Lewis

acid catalysis (using Yb(OTf)₃) triggers a ring-opening benzannulation, yielding the targeted

carbazole core[3].
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Workflow for the synthesis of 1-hydroxycarbazoles utilizing β-methoxystyrene as a precursor.

Synthesis of Styrylamines via Addition-Elimination
β-Methoxystyrene is a precursor to styrylamines, a class of alkaloids found in various plant

families and marine sponges[4].

Causality behind experimental choice: When treated with lithium amides (e.g., lithium amide of

piperidine) in dry ethyl ether, β-methoxystyrene undergoes a clean addition-elimination reaction

where the methoxy group acts as a leaving group. The choice of dry ethyl ether over THF is

critical; in THF, the reaction yields a complex mixture, whereas ethyl ether stabilizes the

transition state and promotes the selective formation of the corresponding enamine in high

yields (e.g., 83%)[4].

Experimental Methodologies
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Protocol 1: Synthesis of 2,3-Dihydrofuran Acetals via
Cu-Catalyzed Cycloaddition
Objective: To synthesize dihydrofuran acetal intermediates from β-methoxystyrene for

subsequent carbazole formation[3]. Self-Validating System: The protocol utilizes a specific

catalyst-to-substrate ratio and relies on TLC monitoring to ensure complete consumption of the

diazo compound, preventing side reactions and unwanted furan eliminations.

Preparation: In an oven-dried, inert-gas-flushed round-bottom flask, dissolve N-indolyl α-

diazo-β-ketoester (1.0 equiv, e.g., 615 μmol) and β-methoxystyrene (pure cis isomer, 5.0

equiv, 3.07 mmol) in anhydrous dichloromethane (DCM).

Catalyst Addition: Add Cu(hfacac)₂ (5 mol%) to the reaction mixture at room temperature.

Reaction Monitoring: Stir the mixture continuously. Monitor the decomposition of the diazo

compound via Thin Layer Chromatography (TLC). The color of the solution typically changes

as the carbenoid forms and reacts.

Quenching and Workup: Once the diazo starting material is fully consumed, concentrate the

reaction mixture under reduced pressure.

Purification: Purify the crude residue via silica gel column chromatography using a gradient

of 5% to 20% EtOAc/Hexanes.

Validation: Verify the product (e.g., 2,2,2-Trifluoroethyl 5-methoxy-2-(1-methyl-1H-indol-2-

yl)-4-phenyl-4,5-dihydrofuran-3-carboxylate) via ¹H NMR, confirming the presence of the

methoxy singlet and the dihydrofuran ring protons[3].

Protocol 2: Selective Reduction to Methyl Phenethyl
Ether
Objective: Reduction of the conjugated double bond of β-methoxystyrene while preserving the

ether linkage. Self-Validating System: The use of calcium in liquid ammonia provides a

controlled electron-transfer environment, preventing the over-reduction of the aromatic ring.

The persistence of the blue color acts as a built-in visual indicator of solvated electron

availability.
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Setup: Equip a three-neck flask with a dry ice/acetone condenser and an ammonia inlet.

Condense liquid ammonia into the flask at -78 °C.

Metal Dissolution: Add calcium metal slowly to the liquid ammonia until a characteristic deep

blue solution (indicating solvated electrons) is established and persists.

Substrate Addition: Introduce β-methoxystyrene dropwise into the reaction mixture.

Reaction: Stir the mixture at -78 °C. The completion of the reaction is indicated by the

consumption of the starting material (monitored by GC-MS of small aliquots).

Quenching: Carefully quench the reaction by adding solid ammonium chloride until the blue

color dissipates, followed by the slow addition of water.

Extraction: Extract the aqueous layer with diethyl ether, dry over anhydrous MgSO₄, and

concentrate to yield methyl phenethyl ether.

Quantitative Data Summary
Table 2: Reaction Outcomes and Yields Involving β-Methoxystyrene

Reaction Type
Reagents /
Catalysts

Target Product Yield / Metric Reference

Cyclopropanatio

n

Ethyl

diazoacetate

trans,trans-1-

(aminomethyl)-2-

methoxy-3-

phenylcycloprop

ane

MAO Partition

Ratio: 1428

Benzannulation

N-indolyl α-

diazo-β-

ketoester,

Cu(hfacac)₂,

Yb(OTf)₃

Functionalized 1-

Hydroxycarbazol

es

Up to 81% (ring-

opening step)
[3]

Addition-

Elimination

Lithium amide of

piperidine, dry

ethyl ether

Styrylamine

(Enamine)
83% [4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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